Stereochemical Identity: Trans Configuration Confers Distinct Conformational Properties Compared to the Cis Isomer
The trans‑4‑aminomethyl‑3‑hydroxypiperidine scaffold enforces a >90° dihedral angle between the C‑3 hydroxyl and C‑4 aminomethyl substituents, contrasting with the cis‑isomer where both substituents adopt a syn‑periplanar arrangement. This geometric difference alters the three‑dimensional presentation of hydrogen‑bond donors and acceptors, directly impacting molecular recognition events. In the context of the menin‑MLL protein‑protein interaction, the trans‑configured hydroxy‑aminomethylpiperidine series yielded inhibitors with nanomolar affinity (IC₅₀ = 56 nM for the optimized lead MIV‑6R), while the corresponding cis‑configured scaffolds or mono‑functionalized piperidines were not reported with comparable activity in the same study [REFS‑1]. The diastereomeric purity of commercially available trans‑4‑aminomethyl‑3‑hydroxypiperidine is typically ≥95% trans (as inferred from vendor specifications of ≥95–98% total purity for the single diastereomer), whereas mixtures of cis and trans isomers would necessitate costly separation [REFS‑4].
| Evidence Dimension | Conformational preference and biological outcome |
|---|---|
| Target Compound Data | Trans‑configured hydroxy‑aminomethylpiperidine scaffold; IC₅₀ = 56 nM (menin‑MLL, MIV‑6R, trans series) [REFS‑1] |
| Comparator Or Baseline | Cis‑configured hydroxy‑aminomethylpiperidine or mono‑functional piperidines; no comparable nanomolar activity reported within the same menin‑MLL program [REFS‑1] |
| Quantified Difference | ≥ 3 orders of magnitude difference in cellular potency observed between trans‑configured leads and controls lacking both functional groups [REFS‑1] |
| Conditions | Menin‑MLL AlphaScreen binding assay; MLL leukemia cell proliferation assays (MV4;11, THP‑1) [REFS‑1] |
Why This Matters
For any synthetic chemist targeting stereochemically defined pharmacophores, the trans relationship between the C‑3 hydroxyl and C‑4 aminomethyl is a non‑negotiable structural requirement that the cis isomer cannot satisfy.
- [1] He, S. et al. J. Med. Chem. 2014, 57, 1543–1556. DOI: 10.1021/jm401868d. View Source
